An In-depth Technical Guide to Methyl 4-(chloromethyl)nicotinate hydrochloride (CAS No. 1159826-53-5)
An In-depth Technical Guide to Methyl 4-(chloromethyl)nicotinate hydrochloride (CAS No. 1159826-53-5)
This technical guide provides a comprehensive overview of Methyl 4-(chloromethyl)nicotinate hydrochloride, a bifunctional heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. While specific literature on this compound is emerging, this document synthesizes available data and provides expert insights based on analogous structures and established chemical principles.
Introduction and Strategic Importance
Methyl 4-(chloromethyl)nicotinate hydrochloride is a derivative of nicotinic acid (a form of Vitamin B3), featuring two key reactive sites: a methyl ester and a benzylic chloride. The pyridine ring is a prevalent scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions within biological systems. The chloromethyl group at the 4-position acts as a versatile electrophilic handle, enabling a wide range of synthetic transformations. This combination makes the molecule a valuable intermediate for constructing diverse chemical libraries and synthesizing complex target molecules in drug discovery programs. Nicotinic acid derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[1][2]
Physicochemical and Safety Data
A summary of the available quantitative and safety data for Methyl 4-(chloromethyl)nicotinate hydrochloride is presented below. Proper handling in a well-ventilated area using personal protective equipment is mandatory.[3]
| Property | Value | Source |
| CAS Number | 1159826-53-5 | [3] |
| Molecular Formula | C₈H₉Cl₂NO₂ | [3] |
| Molecular Weight | 222.07 g/mol | [3] |
| SMILES | O=C(OC)C1=CN=CC=C1CCl.[H]Cl | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | [3] |
| GHS Signal Word | Danger | [3] |
Synthesis and Mechanistic Considerations
Hypothetical Synthetic Pathway
The following multi-step synthesis is a well-reasoned projection based on analogous preparations, such as the synthesis of 4-(chloromethyl)pyridine hydrochloride.[4] The causality behind each step is explained to provide a deeper understanding of the process.
Caption: Proposed synthetic workflow for Methyl 4-(chloromethyl)nicotinate hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a predictive model and must be optimized and validated under appropriate laboratory conditions by trained personnel.
Objective: To synthesize Methyl 4-(chloromethyl)nicotinate hydrochloride.
Materials:
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Methyl 4-methylnicotinate
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N-Chlorosuccinimide (NCS)
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Hydrochloric acid (solution in diethyl ether or dioxane)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Protocol:
-
Free Radical Chlorination:
-
To a solution of Methyl 4-methylnicotinate (1.0 eq) in CCl₄, add N-Chlorosuccinimide (1.1 eq).
-
Causality: NCS is chosen as the chlorinating agent for benzylic positions as it provides a controlled source of chlorine radicals, minimizing side reactions compared to using chlorine gas. CCl₄ is an inert solvent suitable for radical reactions.
-
Add a catalytic amount of a radical initiator such as AIBN or BPO (0.05 eq).
-
Causality: The initiator is necessary to start the radical chain reaction by generating initial radicals upon heating.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of CCl₄.
-
-
Work-up and Extraction:
-
Combine the filtrate and washings. Wash the organic phase sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine.
-
Causality: The aqueous washes are critical for removing unreacted reagents and byproducts, ensuring a cleaner crude product for the next step.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Methyl 4-(chloromethyl)nicotinate free base.
-
-
Purification (if necessary):
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Salt Formation:
-
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether.
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Slowly add a solution of hydrochloric acid in diethyl ether or dioxane (1.1 eq) dropwise with stirring.
-
Causality: The hydrochloride salt is often preferred for solid, crystalline products that are easier to handle, weigh, and store than the corresponding free base, which may be an oil. The salt form can also improve stability.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl 4-(chloromethyl)nicotinate hydrochloride.
-
Reactivity and Synthetic Utility
The primary value of this compound lies in its ability to act as a versatile electrophilic intermediate. The chloromethyl group is susceptible to nucleophilic substitution (Sₙ2) reactions, providing a gateway to a wide array of derivatives.
Caption: Key nucleophilic substitution reactions of the title compound.
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Amination: Reaction with primary or secondary amines yields 4-(aminomethyl)nicotinate derivatives. These can be key intermediates for ligands, catalysts, or biologically active molecules.
-
Thioether Formation: Reaction with thiols provides access to thioethers, a functional group present in various pharmaceuticals.
-
Ether Formation: Reaction with alcohols or phenols in the presence of a base leads to the formation of ether linkages.
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Cyanation: Substitution with a cyanide source, such as sodium or potassium cyanide, introduces a nitrile group. This can be subsequently hydrolyzed to form a nicotinic acetic acid derivative, adding a carboxylic acid functional group for further derivatization.
The methyl ester group can also be manipulated, for instance, through hydrolysis to the corresponding carboxylic acid or amidation with various amines, further expanding the synthetic possibilities.
Applications in Drug Discovery and Medicinal Chemistry
The utility of Methyl 4-(chloromethyl)nicotinate hydrochloride is predicated on its role as a scaffold and intermediate. The nicotinic acid core is a well-established pharmacophore.[5] The introduction of diverse substituents at the 4-position via the chloromethyl handle allows for systematic Structure-Activity Relationship (SAR) studies.
Potential therapeutic areas where derivatives of this compound could be explored include:
-
Anti-inflammatory Agents: Many nicotinic acid derivatives have demonstrated anti-inflammatory properties.[6]
-
Oncology: The pyridine ring is a key component of numerous kinase inhibitors and other anti-cancer agents.
-
Neuroscience: Pyridine derivatives are known to interact with various receptors in the central nervous system.[7]
-
Infectious Diseases: The scaffold is present in a range of compounds with antibacterial and antiviral activity.[8]
Characterization and Quality Control
To ensure the identity and purity of synthesized Methyl 4-(chloromethyl)nicotinate hydrochloride, a suite of analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the chloromethyl (-CH₂Cl) protons (expected around 4.5-5.0 ppm), and a singlet for the methyl ester (-OCH₃) protons (expected around 3.9-4.0 ppm). The integration of these signals should match the proton count of the structure. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with distinct shifts due to the substituents), the chloromethyl carbon, and the methyl ester carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base (C₈H₈ClNO₂) should be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom. |
| Infrared (IR) Spectroscopy | A strong absorption band for the ester carbonyl (C=O) stretch (typically around 1720-1740 cm⁻¹), along with bands for C-H, C=C, and C=N stretching of the substituted pyridine ring. |
| High-Performance Liquid Chromatography (HPLC) | To assess purity, a single major peak should be observed under appropriate chromatographic conditions. |
Conclusion
Methyl 4-(chloromethyl)nicotinate hydrochloride is a high-potential building block for synthetic and medicinal chemistry. Its dual functionality allows for the creation of diverse molecular architectures built upon the privileged nicotinic acid scaffold. While detailed experimental data for this specific compound remains limited in public literature, this guide provides a robust framework for its synthesis, handling, and application based on established chemical principles and data from closely related analogues. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the utility of such versatile intermediates is expected to increase significantly.
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MDPI. "Pyridine Compounds with Antimicrobial and Antiviral Activities." MDPI, 2022. [Link]
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Journal of Chemical Reviews. "A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions." Journal of Chemical Reviews, 2021. [Link]
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